molecular formula C12H9CuN2O4- B12874855 [Propanedioato(2-)-O,O'](8-quinolinamine-N1,N8)copper

[Propanedioato(2-)-O,O'](8-quinolinamine-N1,N8)copper

Cat. No.: B12874855
M. Wt: 308.76 g/mol
InChI Key: RRUYAVLGNQQDIB-UHFFFAOYSA-L
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Description

Propanedioato(2-)-O,O’copper is a coordination complex that features copper as the central metal ion coordinated to propanedioate and 8-quinolinamine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioato(2-)-O,O’copper typically involves the reaction of copper salts with propanedioic acid and 8-quinolinamine under controlled conditions. One common method is as follows:

    Starting Materials: Copper(II) acetate, propanedioic acid, and 8-quinolinamine.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.

    Procedure: Copper(II) acetate is dissolved in water or ethanol, followed by the addition of propanedioic acid and 8-quinolinamine. The mixture is stirred for several hours to ensure complete reaction.

    Isolation: The resulting complex is isolated by filtration, washed with a suitable solvent, and dried under vacuum.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanedioato(2-)-O,O’copper can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in oxidation reactions, often acting as a catalyst.

    Reduction: The complex can be reduced under specific conditions, altering the oxidation state of the copper ion.

    Substitution: Ligand substitution reactions can occur, where the propanedioate or 8-quinolinamine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a base.

    Reduction: Sodium borohydride or hydrazine under mild conditions.

    Substitution: Various ligands such as phosphines or amines in an appropriate solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, Propanedioato(2-)-O,O’copper is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions. Its ability to facilitate electron transfer makes it valuable in various catalytic processes.

Biology

The compound has potential applications in biological systems due to its ability to interact with biomolecules. It can be used in studies of metalloproteins and enzyme mimetics, providing insights into the role of metal ions in biological processes.

Medicine

In medicinal chemistry, this copper complex is investigated for its antimicrobial and anticancer properties. The coordination of copper with biologically active ligands like 8-quinolinamine enhances its therapeutic potential.

Industry

Industrially, Propanedioato(2-)-O,O’copper is used in the development of advanced materials, including conductive polymers and metal-organic frameworks. Its catalytic properties are also exploited in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which Propanedioato(2-)-O,O’copper exerts its effects involves the coordination of the copper ion with the ligands, facilitating electron transfer and redox reactions. The molecular targets include enzymes and other proteins that interact with metal ions. The pathways involved often relate to oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Propanedioato(2-)-O,O’copper: Similar structure but with a hydroxy group on the quinoline ligand.

    Propanedioato(2-)-O,O’copper: Uses bipyridine instead of quinolinamine.

    Propanedioato(2-)-O,O’copper: Features phenanthroline as the ligand.

Uniqueness

Propanedioato(2-)-O,O’copper is unique due to the specific coordination environment provided by the 8-quinolinamine ligand. This configuration imparts distinct electronic and steric properties, influencing its reactivity and applications. The presence of both propanedioate and quinolinamine ligands allows for versatile interactions in catalytic and biological systems.

Properties

Molecular Formula

C12H9CuN2O4-

Molecular Weight

308.76 g/mol

IUPAC Name

copper;propanedioate;quinolin-8-ylazanide

InChI

InChI=1S/C9H7N2.C3H4O4.Cu/c10-8-5-1-3-7-4-2-6-11-9(7)8;4-2(5)1-3(6)7;/h1-6,10H;1H2,(H,4,5)(H,6,7);/q-1;;+2/p-2

InChI Key

RRUYAVLGNQQDIB-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)[NH-])N=CC=C2.C(C(=O)[O-])C(=O)[O-].[Cu+2]

Origin of Product

United States

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